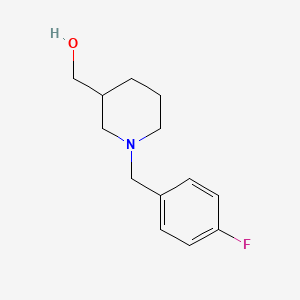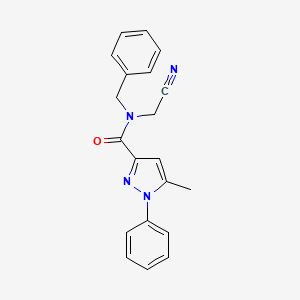
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide, also known as CCG-63802, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic applications. The compound has been synthesized through various methods and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has been used in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide inhibits the activity of the protein kinase CK1δ, which is involved in regulating various cellular processes, including cell proliferation and differentiation. By inhibiting CK1δ activity, this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as promote the clearance of toxic proteins in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative disorders, this compound promotes the clearance of toxic proteins, leading to the potential prevention or reversal of disease progression.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and specificity for CK1δ inhibition, as well as its ability to induce cell cycle arrest and apoptosis in cancer cells. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective CK1δ inhibitors, which could have greater therapeutic potential. Additionally, further studies are needed to investigate the potential use of this compound in combination with other cancer therapies or neurodegenerative disease treatments. Finally, more research is needed to understand the potential side effects and toxicity of this compound in vivo, which could impact its clinical use.
Synthesemethoden
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has been synthesized through various methods, including the reaction of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid with benzyl bromide, followed by reaction with cyanomethyl magnesium bromide. The resulting compound is then subjected to a series of purification steps to obtain the final product. Other methods of synthesis include the reaction of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid with benzyl chloride, followed by reaction with sodium cyanide and formaldehyde.
Eigenschaften
IUPAC Name |
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-16-14-19(22-24(16)18-10-6-3-7-11-18)20(25)23(13-12-21)15-17-8-4-2-5-9-17/h2-11,14H,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIENWJVBZOZZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)N(CC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


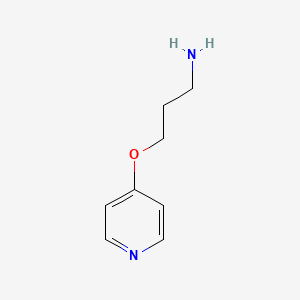
![2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2924601.png)
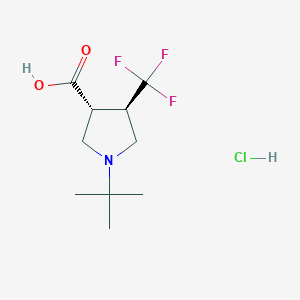
![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924605.png)
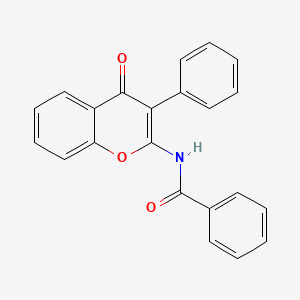
![1-[2-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2924607.png)
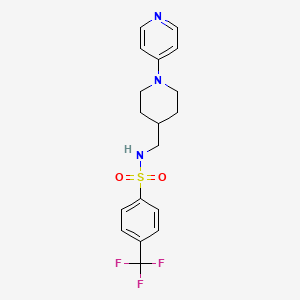
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2924610.png)
![N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2924612.png)
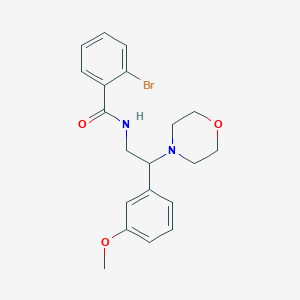
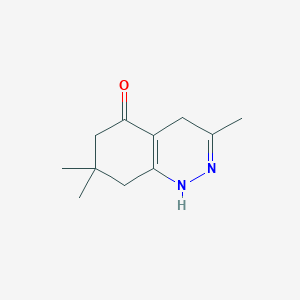
![6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2924618.png)
